2-(2-Isopropyl-5-methylphenoxy)-5-(trifluoromethyl)aniline
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Overview
Description
2-(2-Isopropyl-5-methylphenoxy)-5-(trifluoromethyl)aniline is an organic compound that belongs to the class of aniline derivatives These compounds are characterized by the presence of an aniline group (a phenyl group attached to an amino group) and various substituents that can significantly alter their chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Isopropyl-5-methylphenoxy)-5-(trifluoromethyl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-isopropyl-5-methylphenol and 5-(trifluoromethyl)aniline.
Reaction Conditions: The phenol group of 2-isopropyl-5-methylphenol is first converted into a phenoxide ion using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Nucleophilic Substitution: The phenoxide ion then undergoes a nucleophilic substitution reaction with 5-(trifluoromethyl)aniline under suitable conditions, such as heating in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Isopropyl-5-methylphenoxy)-5-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones or other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amine derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Isopropyl-5-methylphenoxy)-5-(trifluoromethyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Isopropylphenoxy)-5-(trifluoromethyl)aniline
- 2-(2-Methylphenoxy)-5-(trifluoromethyl)aniline
- 2-(2-Isopropyl-5-methylphenoxy)-aniline
Uniqueness
2-(2-Isopropyl-5-methylphenoxy)-5-(trifluoromethyl)aniline is unique due to the presence of both isopropyl and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents may result in enhanced stability, lipophilicity, and potential therapeutic applications compared to similar compounds.
Properties
IUPAC Name |
2-(5-methyl-2-propan-2-ylphenoxy)-5-(trifluoromethyl)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO/c1-10(2)13-6-4-11(3)8-16(13)22-15-7-5-12(9-14(15)21)17(18,19)20/h4-10H,21H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIFQQEGHPVQDNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OC2=C(C=C(C=C2)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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